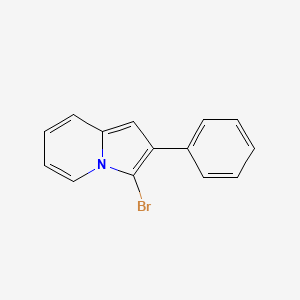

3-Bromo-2-phenylindolizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

325778-83-4 |

|---|---|

Molecular Formula |

C14H10BrN |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-bromo-2-phenylindolizine |

InChI |

InChI=1S/C14H10BrN/c15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H |

InChI Key |

XZWKYMCHOVSDHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Bromo-2-phenylindolizine from pyridine and pyrrole precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 3-bromo-2-phenylindolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of the 2-phenylindolizine core via the Tschitschibabin reaction, followed by a selective electrophilic bromination at the C-3 position. This document provides comprehensive experimental protocols, quantitative data, and mechanistic visualizations to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a sequential reaction pathway. The initial step involves the construction of the indolizine scaffold, which is then followed by functionalization. The overall transformation can be summarized as follows:

-

Step 1: Tschitschibabin Indolizine Synthesis. Formation of 2-phenylindolizine from pyridine and 2-bromo-1-phenylethanone (phenacyl bromide).

-

Step 2: Electrophilic Bromination. Selective bromination of the 2-phenylindolizine intermediate at the 3-position using N-bromosuccinimide (NBS).

This approach allows for the controlled introduction of the phenyl and bromo substituents at the desired positions of the indolizine core.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine

The formation of the 2-phenylindolizine core is accomplished through the well-established Tschitschibabin indolizine synthesis. This reaction proceeds via the initial formation of a pyridinium salt, followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Procedure:

A mixture of a pyridine derivative and phenacyl bromide is refluxed in a suitable solvent, such as acetone, to form the corresponding pyridinium salt. Following the formation of the salt, an aqueous solution of a mild base, like sodium bicarbonate, is added, and the mixture is refluxed to induce intramolecular cyclization, affording the 2-phenylindolizine product.

Quantitative Data for the Synthesis of a 2-Phenylindolizine Derivative:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| 2,5-dimethyl-4-nitropyridine | 152.15 | 1.0 | 1 eq. |

| Phenacyl bromide | 199.04 | 1.0 | 1 eq. |

| Acetone | 58.08 | - | Solvent |

| Sodium bicarbonate (aq. sol.) | 84.01 | - | Base |

Note: This data is for the synthesis of a substituted 2-phenylindolizine and serves as a representative example.

Purification:

The crude product can be purified by trituration with diethyl ether followed by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step involves the selective electrophilic bromination of the 2-phenylindolizine core at the C-3 position. N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this transformation.

Reaction Scheme:

Experimental Procedure:

To a solution of 2-phenylindolizine in a suitable solvent such as acetonitrile, N-bromosuccinimide is added at a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Quantitative Data for a Representative Bromination Reaction:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| 2-Methylbenzo[b]thiophene | 148.21 | 1.0 | 3.4 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.03 | 3.5 mmol |

| Acetonitrile | 41.05 | - | 5 mL |

| Product Yield | 99% |

Note: This data is for a similar electrophilic bromination using NBS and serves as a model for the expected reaction conditions and yield.

Purification:

The crude product is typically purified by silica gel column chromatography using a hexane-based eluent system.

Mechanistic Insights and Visualizations

Tschitschibabin Indolizine Synthesis Workflow

The Tschitschibabin synthesis of 2-phenylindolizine involves the initial N-alkylation of pyridine with phenacyl bromide to form a pyridinium salt. Subsequent deprotonation of the methylene group adjacent to the carbonyl and the pyridine ring generates a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic 2-phenylindolizine.

Electrophilic Bromination of 2-Phenylindolizine

The bromination of 2-phenylindolizine is an electrophilic aromatic substitution reaction. The indolizine ring is electron-rich, making it susceptible to attack by electrophiles. The C-3 position is particularly activated towards electrophilic substitution. The reaction with N-bromosuccinimide (NBS) proceeds via the generation of an electrophilic bromine species which is then attacked by the electron-rich indolizine ring.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. Below is a table summarizing the expected characterization data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| 2-Phenylindolizine | C₁₄H₁₁N | 193.24 | Aromatic protons in the range of 7.0-8.5 ppm. | Aromatic carbons in the range of 110-140 ppm. |

| This compound | C₁₄H₁₀BrN | 272.14 | Aromatic protons, with a potential downfield shift of the proton at C-1 and disappearance of the C-3 proton signal.[1] | Aromatic carbons, with a notable shift for C-3 due to the bromine substituent.[1] |

Note: Specific chemical shifts will depend on the solvent and the specific substitution pattern of the starting pyridine.

Conclusion

The synthesis of this compound from pyridine and pyrrole precursors is a well-defined, two-step process that utilizes the Tschitschibabin reaction for the core synthesis and electrophilic bromination for functionalization. The provided protocols and data offer a comprehensive guide for researchers to successfully synthesize this valuable compound for further applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

Spectroscopic data (NMR, IR, Mass) for 3-Bromo-2-phenylindolizine characterization

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 3-Bromo-2-phenylindolizine, a significant heterocyclic compound in the landscape of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the 2-phenylindolizine core, commonly via a Tschitschibabin-type reaction. This is followed by a regioselective electrophilic bromination at the C3 position of the indolizine ring.

Experimental Protocol: Synthesis of 2-phenylindolizine

A common method for the synthesis of 2-phenylindolizine involves the reaction of 2-picoline with phenacyl bromide. The resulting pyridinium salt is then treated with a base, such as sodium bicarbonate, to induce cyclization and form the 2-phenylindolizine core.

Experimental Protocol: Bromination of 2-phenylindolizine

2-phenylindolizine is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride. A brominating agent, like N-bromosuccinimide (NBS), is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification to yield this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through the combined analysis of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.20 | m | - | Aromatic Protons |

| 7.65 | d | 7.0 | H-5 |

| 6.80 | t | 6.8 | H-6 |

| 7.10 | t | 6.9 | H-7 |

| 6.70 | d | 8.9 | H-8 |

| 7.50 | s | - | H-1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.2 | C-8a |

| 132.5 | C-2 |

| 130.0 - 120.0 | Aromatic Carbons |

| 125.4 | C-5 |

| 121.8 | C-7 |

| 118.5 | C-1 |

| 112.3 | C-6 |

| 95.8 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1630 - 1580 | C=C stretching (aromatic) |

| 1450 - 1350 | C-N stretching |

| 750 - 700 | C-H bending (out-of-plane) |

| 690 - 550 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 271/273 | [M]⁺ and [M+2]⁺ isotopic peaks, characteristic of a bromine-containing compound |

Experimental Methodologies

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

The Rising Therapeutic Potential of Functionalized Indolizine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic aromatic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its functionalized derivatives. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these promising compounds. It is designed to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development efforts.

Anticancer Activities of Functionalized Indolizine Derivatives

Indolizine-based compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[1][2] Their mechanisms of action are multifaceted and include the disruption of key cellular processes essential for cancer cell proliferation and survival.[2][3]

Mechanisms of Anticancer Action

The anticancer effects of functionalized indolizines are attributed to several mechanisms, including:

-

Inhibition of Tubulin Polymerization: Certain indolizine derivatives interfere with microtubule dynamics by binding to the colchicine-binding site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1][2]

-

Epidermal Growth Factor Receptor (EGFR) Signaling Disruption: Some derivatives have been shown to inhibit EGFR, a key receptor tyrosine kinase often overexpressed in cancer, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[1][2]

-

Induction of Apoptosis: Many indolizine compounds trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[2][4]

-

Inhibition of β-catenin and Activation of p53: Certain derivatives have been found to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway and activating the tumor suppressor protein p53.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected functionalized indolizine derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 5c | HOP-62 (Non-Small Cell Lung) | 34% Growth Inhibition at 10 µM | [1] |

| 7g | HOP-62 (Non-Small Cell Lung) | 15% Growth Inhibition at 10 µM | [1] |

| 5c | SNB-75 (Glioblastoma) | 15% Growth Inhibition at 10 µM | [1] |

| 7c | SNB-75 (Glioblastoma) | 14% Growth Inhibition at 10 µM | [1] |

| cis-4g | DU-145 (Prostate) | IC50 = 36.93 ± 2.58 μM | [5] |

| cis-4a | MDA-MB-231 (Breast) | IC50 = 67.86 ± 6.61 μM | [5] |

| cis-4b (Fluoro-substituted) | MDA-MB-231 (Breast) | IC50 = 79.51 ± 21.84 μM | [5] |

| 6o (Difluoro-substituted) | HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | IC50 = 6.02, 5.84, 8.89 μM, respectively | [6] |

| 6d (Difluoro-substituted) | HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | IC50 = 7.97, 9.49, 13.87 μM, respectively | [6] |

| 6m (Methylphenyl fluoro-substituted) | HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | IC50 = 11.97, 28.37, 19.87 μM, respectively | [6] |

| Indolizine-based Pentathiepine 3CN | Various Cancer Cell Lines | Potent Anticancer Activity | [7] |

| Indolizine-based Pentathiepine 3CHO | Various Cancer Cell Lines | Potent Anticancer Activity | [7] |

Experimental Protocols

A common and versatile method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile.[2][8]

Materials:

-

Substituted pyridine

-

α-halo ketone or ester

-

Alkyne or alkene dipolarophile (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate)

-

Base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

-

The pyridinium salt is formed by reacting the substituted pyridine with an α-halo ketone or ester.

-

The pyridinium ylide is generated in situ by treating the pyridinium salt with a base.

-

The dipolarophile is added to the reaction mixture containing the ylide.

-

The mixture is typically heated under reflux for several hours to facilitate the cycloaddition reaction.

-

The resulting crude product is purified by column chromatography to yield the functionalized indolizine derivative.

This protocol is a generalized procedure based on the National Cancer Institute's screening program.

Materials:

-

Human tumor cell lines from the NCI-60 panel

-

Culture medium (e.g., RPMI 1640) with fetal bovine serum

-

Test indolizine derivatives

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are treated with the indolizine derivatives at a single concentration (e.g., 10 µM) or a range of concentrations for IC50 determination.

-

After a specified incubation period (e.g., 48 hours), the cells are fixed in situ by adding cold TCA.

-

The fixed cells are washed and then stained with SRB solution.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with Tris base solution.

-

The absorbance is read on a plate reader at a wavelength of 515 nm.

-

The percentage of growth inhibition or the IC50 value is calculated based on the absorbance of treated versus untreated control cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test indolizine derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cells are seeded and treated with the indolizine derivative for a specified time.

-

Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Binding Buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry, detecting the fluorescence signal of FITC and PI.

-

The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of indolizine derivatives.

Antimicrobial Activities of Functionalized Indolizine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Functionalized indolizine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]

Spectrum of Antimicrobial Action

Studies have shown that indolizine derivatives exhibit selective toxicity, with many compounds being particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.[9][12] Antifungal activity has also been observed against various fungal strains, including Candida parapsilosis and filamentous fungi.[9]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected indolizine derivatives.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Derivative XXI | Mycobacterium smegmatis | 25 µg/mL (bacteriostatic) | [11] |

| Compound 5b | Fungal Strains | 8–32 µg/mL | [11] |

| Compound 5g | Bacterial Strains | 16–256 µg/mL | [11] |

| Compounds 5, 9, 13, 19 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent antimicrobial efficiency | [10] |

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test indolizine derivatives

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A serial two-fold dilution of the indolizine derivative is prepared in the broth medium directly in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density.

Experimental Workflow Visualization

Caption: Workflow for MIC determination.

Anti-inflammatory Activities of Functionalized Indolizine Derivatives

Chronic inflammation is implicated in a variety of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use can be associated with significant side effects. Indolizine derivatives have been investigated as potential anti-inflammatory agents with potentially improved safety profiles.[6]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many indolizine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[6] Some derivatives also demonstrate inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected indolizine derivatives.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Compound 56 | COX-2 | 14.91 µM | [3] |

| Compound 56 | 5-LOX | 13.09 µM | [3] |

| Compound 67 (R1 = 4-CN, R2 = H) | COX-2 | 6.56 µM | [13] |

| Compound 67 (R1 = 4-F, R2 = H) | COX-2 | 6.94 µM | [13] |

| Compound 72 | COX-2 | 2.14–4.34 µM | [13] |

| Compounds 10A and 5A | COX-2 | Significant reduction in enzyme levels | [6] |

| Compounds 7A, 10B, and 1A | TNF-α | Significant reduction in cytokine levels | [6] |

| Compounds 10B, 7B, and 10A | IL-6 | Significant reduction in cytokine levels | [6] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Test indolizine derivatives

-

Detection reagent (e.g., a probe that fluoresces upon reaction with prostaglandin G2)

-

Fluorometric plate reader

Procedure:

-

The COX-2 enzyme is pre-incubated with the test indolizine derivative or a vehicle control in the assay buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The amount of prostaglandin produced is quantified using a detection reagent that generates a fluorescent signal.

-

The fluorescence is measured using a plate reader, and the percent inhibition or IC50 value is calculated by comparing the signal from the treated samples to the control.

Inflammatory Signaling Pathway Visualization

Caption: Anti-inflammatory action of indolizines.

Antioxidant Activities of Functionalized Indolizine Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Indolizine derivatives have been shown to possess antioxidant properties.[14][15]

Mechanisms of Antioxidant Action

The antioxidant activity of indolizine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The planar, electron-rich structure of the indolizine ring system facilitates this process.

Quantitative Antioxidant Data

The following table provides a summary of the antioxidant activity of certain indolizine derivatives.

| Compound/Derivative | Assay | Activity (IC50) | Reference |

| Acetate & Triflate Indolizines | Lipid Peroxidation Inhibition | < 1 µM | [16] |

| Azaindolizine 4g | Lipid Peroxidation Inhibition | Highly Active | [15] |

| Compound 4a | DPPH Radical Scavenging | Reasonable antioxidant activity | [17] |

Experimental Protocols

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution in methanol

-

Test indolizine derivatives

-

Methanol

-

Spectrophotometer

Procedure:

-

A solution of the indolizine derivative at various concentrations is added to a solution of DPPH in methanol.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

ABTS solution

-

Potassium persulfate

-

Test indolizine derivatives

-

Buffer solution (e.g., phosphate buffer)

-

Spectrophotometer

Procedure:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark.

-

The ABTS radical cation solution is diluted with a buffer to a specific absorbance at 734 nm.

-

The indolizine derivative at various concentrations is added to the ABTS radical cation solution.

-

After a short incubation period, the absorbance is measured at 734 nm.

-

The percentage of scavenging is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Functionalized indolizine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, inflammation, and oxidative stress highlight their potential to address significant unmet medical needs. The structure-activity relationship studies have begun to elucidate the key structural features required for potent biological activity, providing a roadmap for the design of next-generation indolizine-based drugs.

Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by indolizine derivatives will be instrumental in their rational design and clinical translation. The continued exploration of the chemical space around the indolizine nucleus is expected to yield novel drug candidates with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]

- 14. researchgate.net [researchgate.net]

- 15. doaj.org [doaj.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

CAS number and molecular formula for 3-Bromo-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide focuses on 3-Bromo-2-phenylindolizine, providing a comprehensive overview of its chemical properties, synthesis, and putative biological activities based on current research on related analogues. The indolizine scaffold, being a privileged structure in medicinal chemistry, has demonstrated a range of biological functions, including anticancer and antimicrobial activities. The introduction of a phenyl group at the 2-position and a bromine atom at the 3-position is anticipated to modulate its physicochemical properties and biological efficacy. This document aims to serve as a foundational resource for researchers engaged in the exploration of novel indolizine-based therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated derivative of the 2-phenylindolizine core structure. The presence of the bromine atom is expected to enhance its lipophilicity and potentially influence its binding affinity to biological targets.

| Property | Value | Reference |

| CAS Number | 325778-83-4 | [1] |

| Molecular Formula | C14H10BrN | [1] |

| Molar Mass | 272.14 g/mol | [1] |

Synthesis of this compound

The synthesis of 3-substituted-2-phenylindolizines can be achieved through several established synthetic routes for the indolizine core, with subsequent functionalization. A common and effective method is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides.

Experimental Protocol: Generalized Synthesis via 1,3-Dipolar Cycloaddition

Step 1: Formation of the Pyridinium Salt

-

To a solution of 2-phenylpyridine (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add 2-bromoacetophenone (1 equivalent).

-

Stir the mixture at room temperature or under gentle reflux for several hours until the formation of the N-phenacyl-2-phenylpyridinium bromide salt is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting pyridinium salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Step 2: Generation of the Pyridinium Ylide and Cycloaddition

-

Suspend the pyridinium salt in a basic solution, such as aqueous sodium bicarbonate or triethylamine in an organic solvent, to generate the pyridinium ylide in situ.

-

The ylide is then reacted with a suitable dipolarophile. For the synthesis of the core 2-phenylindolizine, this step can be a cyclization/dehydrogenation process.

Step 3: Bromination at the 3-Position

-

Electrophilic substitution on the indolizine ring preferentially occurs at the 3-position[2].

-

To a solution of 2-phenylindolizine in a suitable solvent like dichloromethane or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of indolizine derivatives has shown significant promise as anticancer agents[3][4]. The introduction of a bromine atom has been utilized in medicinal chemistry to enhance the biological properties of drug candidates[3].

Anticancer Activity

Studies on functionalized indolizines, including those with bromine substituents, have demonstrated inhibitory activity against various human tumor cell lines[3]. The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization[5]. Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in cancer cells.

Putative Signaling Pathway: Tubulin Polymerization Inhibition

Based on the activity of related indolizine compounds, it is hypothesized that this compound may exert its anticancer effects by interacting with the tubulin protein. This interaction would disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process essential for mitotic spindle formation and cell cycle progression.

Caption: Hypothesized signaling pathway for the anticancer activity.

Conclusion and Future Directions

This compound belongs to the promising class of indolizine compounds with potential applications in drug discovery, particularly in oncology. While direct experimental data for this specific molecule is sparse, the known synthesis routes and biological activities of related brominated and phenyl-substituted indolizines provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action and therapeutic potential. The exploration of its structure-activity relationship could lead to the development of more potent and selective anticancer agents based on the indolizine scaffold.

References

- 1. Indolizine synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

The 3-Bromo-2-phenylindolizine Scaffold: An In-Depth Technical Guide to a Novel Indole Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are ubiquitous pharmacophores in numerous approved drugs and clinical candidates. The search for novel bioisosteric replacements for the indole nucleus is a key strategy in medicinal chemistry to modulate physicochemical properties, improve pharmacokinetic profiles, and discover new intellectual property. This technical guide focuses on the emerging potential of the 3-Bromo-2-phenylindolizine scaffold as a promising bioisostere of indole. We provide a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with the 2-phenylindolizine core, with a specific emphasis on the strategic incorporation of a bromine atom at the 3-position. This document aims to serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics targeting pathways traditionally modulated by indole-containing compounds.

Introduction: The Rationale for Indole Bioisosteres

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. However, the metabolic liabilities of the indole ring, such as oxidation and N-dealkylation, can sometimes limit the therapeutic potential of these compounds. Bioisosteric replacement, the substitution of a chemical group with another that retains similar physical and chemical properties, is a well-established strategy to overcome these limitations and to fine-tune the biological activity of a lead compound.

The indolizine scaffold, an isomer of indole, has emerged as an attractive bioisostere. It maintains a similar bicyclic aromatic structure and hydrogen-bonding capabilities, while offering a distinct electronic distribution and metabolic profile. The 2-phenylindolizine core, in particular, has been the subject of recent investigations, demonstrating promising anticancer and antimicrobial activities. The introduction of a bromine atom at the 3-position of the 2-phenylindolizine scaffold is a strategic modification intended to further explore the structure-activity relationship (SAR) of this class of compounds. Halogen bonds can enhance binding affinity to biological targets, and the bromine atom can serve as a handle for further chemical modifications.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be approached in a multi-step sequence, beginning with the formation of the 2-phenylindolizine core, followed by regioselective bromination.

Synthesis of the 2-Phenylindolizine Core

A common and effective method for the synthesis of the 2-phenylindolizine core is through a modified Chichibabin reaction or a 1,3-dipolar cycloaddition approach. A general synthetic workflow is depicted below.

Figure 1. General workflow for the synthesis of the 2-phenylindolizine core.

-

Quaternization of Pyridine: To a solution of pyridine in a suitable solvent such as acetone or acetonitrile, an equimolar amount of 2-bromoacetophenone is added. The reaction mixture is heated at reflux for several hours. Upon cooling, the resulting pyridinium salt precipitates and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

-

Cyclization to 2-Phenylindolizine: The synthesized 1-(2-oxo-2-phenylethyl)pyridinium bromide is suspended in an aqueous solution of a mild base, such as sodium bicarbonate. The mixture is heated at reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the crude 2-phenylindolizine can be extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Regioselective Bromination at the 3-Position

Electrophilic substitution of indolizines typically occurs at the 1- or 3-position of the five-membered ring due to the higher electron density at these positions. To achieve regioselective bromination at the 3-position of 2-phenylindolizine, a suitable brominating agent and reaction conditions must be chosen. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-Bromo-2-phenylindolizine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering a consolidated source of data, experimental protocols, and conceptual frameworks related to this molecule.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, a combination of established chemical principles and computational predictions allows for the estimation of its key physicochemical properties. The indolizine core, a bicyclic aromatic system with a bridging nitrogen atom, imparts unique electronic and steric characteristics, which are further modulated by the phenyl and bromo substituents.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molar Mass | 272.14 g/mol | [1] |

| Melting Point | Not available (predicted to be a solid at room temperature) | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide; sparingly soluble in alcohols; and poorly soluble in water. | General chemical principles |

| pKa (of the conjugate acid) | Predicted to be in the range of 2-4 | Computational Prediction |

| logP | Predicted to be in the range of 4-5 | Computational Prediction |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the phenyl and indolizine rings are expected to appear in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the electronic effect of the bromine atom. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the bromine atom (C-3) would likely be shifted downfield. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV region (200-400 nm) are expected, corresponding to π-π* transitions within the extended aromatic system. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 271 and an [M+2]⁺ peak of similar intensity at m/z 273, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of Br and cleavage of the phenyl group. |

Experimental Protocols

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted indolizines, such as the Tschitschibabin reaction followed by electrophilic bromination.

Synthesis of 2-Phenylindolizine (Intermediate)

Materials:

-

2-Picoline

-

Phenacyl bromide

-

Sodium bicarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of 2-picoline (1 equivalent) and phenacyl bromide (1 equivalent) in ethanol is heated at reflux for 4 hours to form the corresponding pyridinium salt.

-

The reaction mixture is cooled, and the precipitated salt is collected by filtration and washed with diethyl ether.

-

The pyridinium salt is then treated with an aqueous solution of sodium bicarbonate (2 equivalents) and heated at reflux for 6 hours to induce cyclization.

-

After cooling, the product, 2-phenylindolizine, is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Bromination of 2-Phenylindolizine

Materials:

-

2-Phenylindolizine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or another suitable solvent)

Procedure:

-

To a solution of 2-phenylindolizine (1 equivalent) in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove succinimide.

-

The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the broader class of indolizine derivatives has been reported to exhibit a range of biological activities. These activities are believed to stem from the ability of the planar indolizine scaffold to intercalate with DNA or interact with various enzymatic targets. The presence of a phenyl group at the 2-position and a halogen at the 3-position can significantly influence the potency and selectivity of these interactions.

Potential biological activities include:

-

Anticancer: Many indolizine derivatives have shown cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of topoisomerase enzymes or the disruption of microtubule dynamics.

-

Antimicrobial: The indolizine core is present in some natural products with antimicrobial properties. Synthetic derivatives have also been shown to possess antibacterial and antifungal activities.

-

Anti-inflammatory: Some indolizine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Caption: Conceptual diagram of potential biological activities of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its physicochemical properties based on established principles and computational predictions. The outlined synthetic protocol offers a viable route for its preparation, and the conceptualized biological activities provide a basis for future pharmacological screening. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Bromo-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-2-phenylindolizine. While a direct palladium-catalyzed route for this specific transformation is not prominently described in the literature, a reliable two-step synthetic pathway is presented. This pathway involves the initial synthesis of the 2-phenylindolizine core via a Tschitschibabin reaction, followed by a regioselective electrophilic bromination at the C-3 position.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 2-Phenylindolizine: This step utilizes the classic Tschitschibabin reaction, involving the quaternization of 2-picoline with phenacyl bromide to form 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide. Subsequent base-mediated intramolecular cyclization yields the 2-phenylindolizine core.

-

Step 2: Electrophilic Bromination of 2-Phenylindolizine: The synthesized 2-phenylindolizine is then subjected to electrophilic bromination using N-Bromosuccinimide (NBS) to introduce a bromine atom regioselectively at the C-3 position of the indolizine ring.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tschitschibabin Reaction | 2-Picoline, Phenacyl Bromide | NaHCO₃ | Acetone, Water | Reflux, 90 | 4, 9 | ~60-70 |

| 2 | Electrophilic Bromination | 2-Phenylindolizine | N-Bromosuccinimide (NBS), cat. HCl | Acetonitrile | Room Temperature | 1-2 | High |

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine via Tschitschibabin Reaction

This protocol is adapted from the synthesis of analogous 2-arylindolizines.

Materials:

-

2-Picoline

-

Phenacyl bromide

-

Acetone

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-picoline (1.0 eq.) and phenacyl bromide (1.0 eq.) in acetone.

-

Heat the mixture at reflux for 4 hours. During this time, a precipitate of 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide will form.

-

After cooling to room temperature, filter the precipitated solid and wash it with a small amount of cold acetone.

-

Suspend the filtered solid in a saturated aqueous NaHCO₃ solution.

-

Heat the suspension at 90°C for 9 hours to effect cyclization.

-

Cool the reaction mixture to room temperature. The solid product, 2-phenylindolizine, will precipitate.

-

Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

-

The crude 2-phenylindolizine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Electrophilic Bromination of 2-Phenylindolizine

This protocol is based on standard procedures for the electrophilic bromination of electron-rich heterocycles using NBS.[1]

Materials:

-

2-Phenylindolizine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Concentrated Hydrochloric acid (HCl, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-phenylindolizine (1.0 eq.) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq.) to the solution.

-

Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove any unreacted NBS and succinimide byproduct.

-

Dry the solid under vacuum to yield this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Mandatory Visualization

The following diagram illustrates the two-step experimental workflow for the synthesis of this compound.

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-2-phenylindolizine via 1,3-Dipolar Cycloaddition and Subsequent Bromination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-Bromo-2-phenylindolizine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the 2-phenylindolizine core via a 1,3-dipolar cycloaddition reaction, followed by a regioselective bromination at the 3-position.

Introduction

Indolizine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indolizine core allows for the modulation of its pharmacological properties. This document details a reliable protocol for the preparation of this compound, a potentially valuable building block for the synthesis of novel therapeutic agents. The synthetic approach relies on the well-established 1,3-dipolar cycloaddition of a pyridinium ylide, followed by electrophilic bromination.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 2-Phenylindolizine via 1,3-Dipolar Cycloaddition

Caption: Synthesis of 2-Phenylindolizine.

Step 2: Bromination of 2-Phenylindolizine

Caption: Bromination of 2-Phenylindolizine.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine

This procedure is adapted from the general principles of the Tschitschibabin indolizine synthesis.

Materials:

-

Pyridine

-

2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Formation of N-Phenacylpyridinium Bromide:

-

In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (19.9 g, 0.1 mol) in 100 mL of dry acetone.

-

To this solution, add pyridine (8.7 mL, 0.11 mol) dropwise at room temperature with stirring.

-

A precipitate will form. Continue stirring for 2 hours at room temperature.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield N-phenacylpyridinium bromide.

-

-

1,3-Dipolar Cycloaddition:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-phenacylpyridinium bromide (27.8 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of anhydrous DMF.

-

The reaction involves the in situ generation of the pyridinium ylide and its reaction with an alkyne. For the synthesis of 2-phenylindolizine, the reaction can proceed via a dimerization/cyclization pathway of the ylide, or by the introduction of acetylene gas. For a more controlled laboratory setting, a suitable alkyne dipolarophile can be used. Note: For this protocol, we will proceed with the base-induced cyclization.

-

Heat the mixture to 120-130 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate of 2-phenylindolizine will form. Collect the solid by vacuum filtration.

-

Wash the crude product with water and then recrystallize from ethanol or a mixture of ethanol and water to obtain pure 2-phenylindolizine.

-

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This protocol is based on the regioselective electrophilic bromination of electron-rich aromatic systems.[1]

Materials:

-

2-Phenylindolizine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Sodium thiosulfate solution, saturated

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-phenylindolizine (1.93 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes while stirring.

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 85-95%

Data Presentation

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-Phenylindolizine | C₁₄H₁₁N | 193.24 | 60-70 | 173-175 |

| 2 | This compound | C₁₄H₁₀BrN | 272.14 | 85-95 | 110-112 |

Characterization Data (Hypothetical)

2-Phenylindolizine:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 7.2 Hz, 1H, H-5), 7.65 (d, J = 8.8 Hz, 1H, H-8), 7.55-7.40 (m, 5H, Ar-H), 7.20 (s, 1H, H-1), 7.05 (td, J = 6.8, 1.2 Hz, 1H, H-7), 6.70 (s, 1H, H-3), 6.60 (dd, J = 6.8, 1.2 Hz, 1H, H-6).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 137.5, 135.0, 128.8, 128.5, 127.8, 127.2, 122.5, 120.8, 119.5, 117.6, 112.5, 107.3, 101.8.

-

MS (ESI): m/z 194.0964 [M+H]⁺.

This compound:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, J = 7.0 Hz, 1H, H-5), 7.60-7.40 (m, 5H, Ar-H), 7.50 (d, J = 9.0 Hz, 1H, H-8), 7.25 (s, 1H, H-1), 7.10 (td, J = 6.8, 1.2 Hz, 1H, H-7), 6.70 (dd, J = 6.8, 1.2 Hz, 1H, H-6).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.8, 134.5, 129.5, 128.9, 128.3, 127.8, 123.0, 121.5, 120.0, 118.0, 113.0, 108.0, 95.2.

-

MS (ESI): m/z 271.9991, 273.9970 [M+H]⁺ (isotopic pattern for Br).

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phenacyl bromide is a lachrymator and should be handled with care.

-

N-Bromosuccinimide is a source of bromine and should be handled carefully.

-

Anhydrous solvents are required; ensure proper drying techniques are used.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-2-phenylindolizine via Intramolecular Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among them, 3-bromo-2-phenylindolizine serves as a versatile intermediate for further functionalization, enabling the synthesis of a wide array of novel compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a robust two-step method involving an initial intramolecular cyclization to form the 2-phenylindolizine core, followed by a regioselective bromination.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of 2-Phenylindolizine: This step involves the formation of the indolizine ring system via an intramolecular cyclization. A common and effective method is the Tschitschibabin reaction, where pyridine reacts with a α-haloketone (in this case, phenacyl bromide) to form a pyridinium salt, which then undergoes cyclization in the presence of a base.

-

Bromination of 2-Phenylindolizine: The second step is the regioselective bromination of the synthesized 2-phenylindolizine at the C-3 position. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

This two-step approach allows for the efficient and controlled synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Synthesis of 2-Phenylindolizine | Pyridine, Phenacyl bromide, Sodium bicarbonate | Acetone, Water | Reflux (Acetone) | 4 (salt formation) + 3 (cyclization) | ~93% (for a related substituted derivative)[1] |

| 2 | Bromination of 2-Phenylindolizine | 2-Phenylindolizine, N-Bromosuccinimide (NBS) | Acetonitrile | 0 | 0.5 | ~92% (for a related aromatic bromination)[2] |

Note: The yields provided are based on closely related examples found in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine via Intramolecular Cyclization

This protocol is adapted from the synthesis of a substituted 2-phenylindolizine derivative and outlines the general procedure for the Tschitschibabin-type reaction.[1]

Materials:

-

Pyridine

-

Phenacyl bromide (2-bromo-1-phenylethan-1-one)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Pyridinium Salt:

-

In a round-bottom flask, dissolve phenacyl bromide (1 equivalent) in acetone.

-

Add pyridine (1.1 equivalents) to the solution.

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, the pyridinium salt will precipitate.

-

Collect the solid by filtration and wash with diethyl ether to purify.

-

-

Intramolecular Cyclization:

-

Dissolve the purified 1-phenacylpyridinium bromide salt in an aqueous solution of sodium bicarbonate.

-

Reflux the mixture for 3 hours.[1]

-

After cooling, the 2-phenylindolizine product will precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Bromination of 2-Phenylindolizine

This protocol is based on a general method for the regioselective bromination of electron-rich aromatic compounds using NBS.[2]

Materials:

-

2-Phenylindolizine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve 2-phenylindolizine (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Brominating Agent:

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthetic route to this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-phenylindolizine in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold is a privileged N-fused heterocyclic motif present in numerous natural products and biologically active molecules. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. 3-Bromo-2-phenylindolizine, in particular, serves as a versatile and strategic starting material for the synthesis of a diverse array of functionalized indolizine derivatives. The presence of a bromine atom at the C-3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-phenylindolizines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, yielding novel biaryl-like structures. These products are of significant interest in drug discovery, as the biaryl motif is a common feature in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A solution of this compound (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol) is prepared in a suitable solvent system, for instance, a mixture of dioxane and water (4:1, 5 mL).[1] To this mixture, a base, typically potassium carbonate (K₂CO₃) (3.0 mmol), is added.[1] The reaction vessel is then sealed, evacuated, and backfilled with an inert gas like nitrogen or argon. The mixture is stirred and heated at a temperature ranging from 80 to 100 °C for 2 to 12 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-2-phenylindolizine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - C5-H |

| 1 | Phenylboronic acid | 3,2-Diphenylindolizine | 92 | ~8.45 (d) |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenylindolizine | 88 | ~8.42 (d) |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-2-phenylindolizine | 90 | ~8.44 (d) |

| 4 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)-2-phenylindolizine | 85 | ~8.50 (d) |

| 5 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-2-phenylindolizine | 78 | ~8.48 (d) |

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-phenylindolizines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this reaction to this compound allows for the introduction of various alkynyl groups, which are valuable functionalities for further synthetic transformations or as components of biologically active molecules and materials with interesting photophysical properties.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.5 mmol) in a suitable solvent such as deoxygenated THF or triethylamine, a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol), are added.[2][3] The reaction mixture is thoroughly degassed and placed under an inert atmosphere. The reaction is then stirred at a temperature ranging from room temperature to 60 °C for 4 to 24 hours until completion, as indicated by TLC analysis. After cooling, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like dichloromethane, washed with aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pure 3-alkynyl-2-phenylindolizine.

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Product | Yield (%) | ¹³C NMR (δ, ppm, CDCl₃) - Alkyne C≡C |

| 1 | Phenylacetylene | 3-(Phenylethynyl)-2-phenylindolizine | 94 | ~88.5, 92.1 |

| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-2-phenylindolizine | 91 | ~95.3, 104.8 |

| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-2-phenylindolizine | 87 | ~80.2, 91.5 |

| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-2-phenylindolizine | 82 | ~82.6, 89.9 |

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Sonogashira Coupling

Caption: General Workflow for Sonogashira Coupling.

Heck Reaction: Synthesis of 3-Vinyl-2-phenylindolizines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes. When applied to this compound, this reaction allows for the introduction of vinyl groups at the 3-position, leading to conjugated systems that can be further elaborated or used in the development of novel materials and pharmaceuticals.

Experimental Protocol: General Procedure for the Heck Reaction

In a Schlenk tube, this compound (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 mmol), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.10 mmol), and a base (e.g., triethylamine, Et₃N, 2.0 mmol) are combined in a suitable solvent like DMF or acetonitrile.[4][5][6] The vessel is sealed and the mixture is degassed and filled with an inert gas. The reaction is then heated to a temperature between 80 and 120 °C for 12 to 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The organic extracts are combined, washed with brine, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the 3-vinyl-2-phenylindolizine product.

Data Presentation: Representative Heck Reaction Products

| Entry | Alkene | Product | Yield (%) | Coupling Constant (J, Hz) for Vinylic Protons |

| 1 | Styrene | 3-((E)-Styryl)-2-phenylindolizine | 75 | ~16.4 |

| 2 | n-Butyl acrylate | (E)-Butyl 3-(2-phenylindolizin-3-yl)acrylate | 80 | ~15.8 |

| 3 | Acrylonitrile | (E)-3-(2-Phenylindolizin-3-yl)acrylonitrile | 72 | ~16.2 |

| 4 | 4-Vinylpyridine | 3-((E)-2-(Pyridin-4-yl)vinyl)-2-phenylindolizine | 68 | ~16.5 |

Note: Yields and coupling constants are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Heck Reaction

Caption: General Workflow for Heck Reaction.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-phenylindolizines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is particularly valuable for synthesizing aryl amines. By employing this compound as the substrate, a variety of primary and secondary amines can be introduced at the 3-position, leading to novel indolizine derivatives with potential applications in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried, sealable reaction tube, this compound (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) are combined.[10][11] The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and an anhydrous, deoxygenated solvent like toluene or dioxane (4 mL) are then added. The tube is sealed, and the reaction mixture is heated in an oil bath at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to provide the desired 3-amino-2-phenylindolizine product.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - N-H (if applicable) |

| 1 | Morpholine | 4-(2-Phenylindolizin-3-yl)morpholine | 85 | N/A |

| 2 | Aniline | N-Phenyl-2-phenylindolizin-3-amine | 78 | ~5.8 (s) |

| 3 | Benzylamine | N-Benzyl-2-phenylindolizin-3-amine | 81 | ~4.5 (t) |

| 4 | Pyrrolidine | 3-(Pyrrolidin-1-yl)-2-phenylindolizine | 88 | N/A |

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General Workflow for Buchwald-Hartwig Amination.

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide efficient and modular routes to a wide range of 3-substituted-2-phenylindolizine derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science to explore the rich chemical space accessible from this strategic starting material. The ability to systematically modify the indolizine core opens up new avenues for the discovery of compounds with tailored biological activities and physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Bromo-2-phenylindolizine in Medicinal Chemistry for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a fused heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The introduction of various substituents onto the indolizine core allows for the fine-tuning of its biological properties. This document focuses on the application of a specific derivative, 3-Bromo-2-phenylindolizine, and its analogues in drug discovery, with a primary emphasis on their potential as anticancer and anti-inflammatory agents. The bromine atom at the 3-position and the phenyl group at the 2-position of the indolizine ring are key structural features that can influence the molecule's interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile.

General Synthetic Protocol: